

An In-depth Technical Guide to the Expression Pattern of WDR46

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Compound of Interest

Compound Name: WDR46

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Audience: Researchers, scientists, and drug development professionals. Topic: Expression pattern of **WDR46** in different cell types.

This guide provides a comprehensive overview of the WD Repeat Domain 46 (**WDR46**) protein, focusing on its expression across various cell types, its role in molecular pathways, and the experimental protocols used for its study.

Introduction to WDR46

WD Repeat Domain 46 (**WDR46**), also known as BING4 or C6orf11, is a protein encoded by the **WDR46** gene.^[1] It is a crucial scaffold component of the nucleolus, the primary site of ribosome synthesis.^{[2][3]} **WDR46** is highly insoluble and plays a fundamental role in organizing the machinery for 18S ribosomal RNA (rRNA) processing.^{[2][3]} Its function is critical for the proper localization of key proteins like nucleolin and DDX21 within the granular component of the nucleolus, ensuring efficient ribosome biogenesis.^{[3][4]} Gene Ontology (GO) annotations associate this gene with RNA binding and rRNA processing in the nucleus and cytosol.^[5]

WDR46 Expression Profile

The expression of **WDR46** has been characterized at both the mRNA and protein levels across a wide range of human tissues and cell types. Generally, it shows low tissue specificity, with expression detected in numerous cell types, consistent with its fundamental role in cellular processes.^[1]

RNA Expression in Normal Tissues and Cells

Transcriptomic data from multiple sources, including the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA), indicate that **WDR46** mRNA is expressed in a vast number of cell types and tissues.[\[1\]](#)[\[5\]](#)

Table 1: Summary of **WDR46** mRNA Expression in Normal Human Tissues

Tissue Category	Specific Tissues with Notable Expression	Data Source
Nervous System	Hypothalamus, Thalamus, Cerebellum, Cerebral Cortex [5]	GTEx, Bgee [5]
Hematopoietic System	Granulocyte, Peripheral blood mononuclear cells, B-lymphocyte, CD8+ T-cells [5]	Bgee, HIPED [5]
Endocrine System	Adenohypophysis, Pancreas, Testis [5]	Bgee, HIPED [5]
Female Reproductive	Stromal cell of endometrium [5]	Bgee

| General | Lung, Liver, Skin, Intestine[\[5\]](#) | TISSUES Database[\[5\]](#) |

Data is aggregated from various databases as cited. Expression levels are relative and indicate presence rather than absolute quantity unless specified.

Protein Expression in Normal Tissues and Cell Lines

Protein expression data, primarily derived from immunohistochemistry (IHC), confirms the widespread distribution of **WDR46**. The Human Protein Atlas localizes the protein mainly to the nucleoli, consistent with its function.[\[1\]](#)

Table 2: Summary of **WDR46** Protein Expression and Localization

Tissue/Cell Type	Subcellular Localization	Expression Level	Data Source
General Profile	Nucleoli, Cytoplasmic[1]	Detected in several tissues[1]	Human Protein Atlas
Peripheral Blood	Not specified	Overexpressed in Mononuclear cells, B-lymphocytes, CD8+ T-cells[5]	HIPED[5]
Pancreas	Not specified	Overexpressed[5]	HIPED[5]
Testis	Not specified	Overexpressed[5]	HIPED[5]
Jurkat Cells	Not specified	Detected by Western Blot[6][7]	Proteintech, Thermo Fisher

| HeLa Cells | Not specified | Detected by Western Blot[7] | Thermo Fisher |

Expression levels are based on integrated proteomics data and antibody-based profiling.

Expression in Cancer

WDR46 expression has also been profiled in various cancer types. RNA-sequencing data from The Cancer Genome Atlas (TCGA) is available to explore its expression across different malignancies.[8] The protein has been detected via IHC in tissues from 20 different types of cancer.[8]

Table 3: **WDR46** Expression Data Availability in Cancer

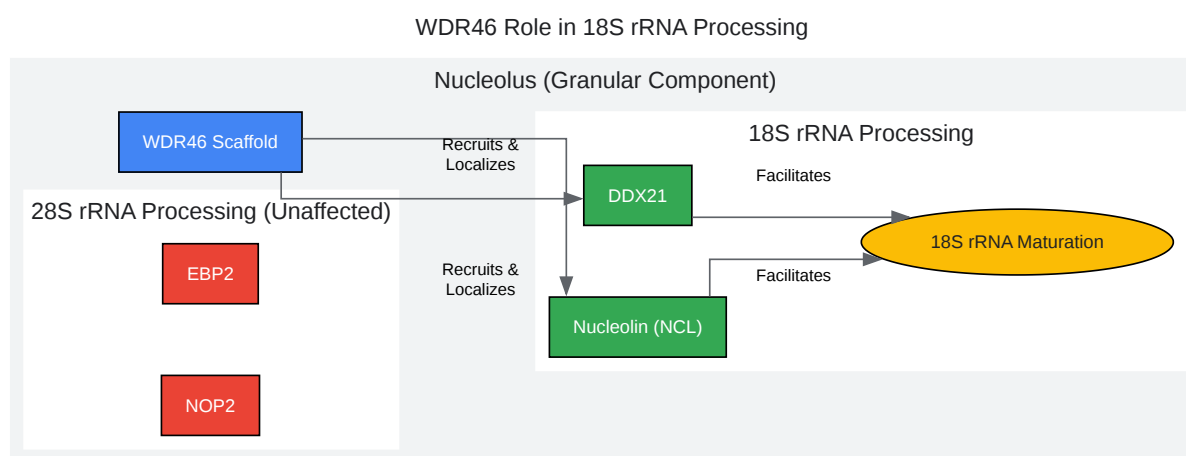
Data Type	Cancers Profiled	Source
RNA Expression	17+ cancer types[8]	TCGA, ICGC[8]

| Protein Expression | 20 cancer types[8] | Human Protein Atlas[8] |

Researchers can access detailed expression profiles for specific cancer types through the provided sources.

Functional Pathways Involving WDR46

WDR46 is not a component of a classical signaling cascade but rather a structural organizer essential for ribosome biogenesis. Its primary role is to act as a scaffold within the nucleolus to ensure the correct spatial organization of the 18S rRNA processing machinery.[2][3] Depletion of **WDR46** leads to the mislocalization of Nucleolin (NCL) and DDX21, two critical factors for 18S rRNA processing, while components of the 28S rRNA processing pathway remain unaffected.[3][4]



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Caption: **WDR46** acts as a nucleolar scaffold for 18S rRNA processing factors.

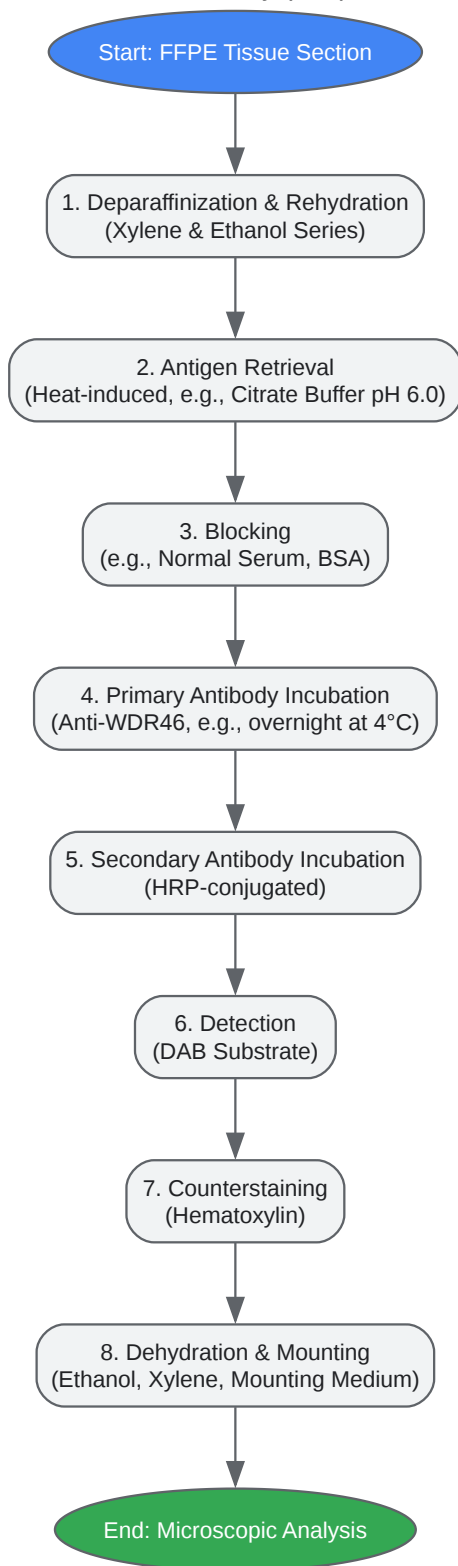
Experimental Protocols

Accurate determination of **WDR46** expression relies on standardized molecular biology techniques. Below are detailed protocols for Immunohistochemistry (IHC), Western Blotting (WB), and an overview of RNA-Sequencing data analysis.

Immunohistochemistry (IHC) for Paraffin-Embedded Tissues

IHC is used to visualize the distribution and localization of **WDR46** protein within tissue sections.

Immunohistochemistry (IHC) Workflow

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Caption: A standard workflow for immunohistochemical staining.

Detailed Protocol:

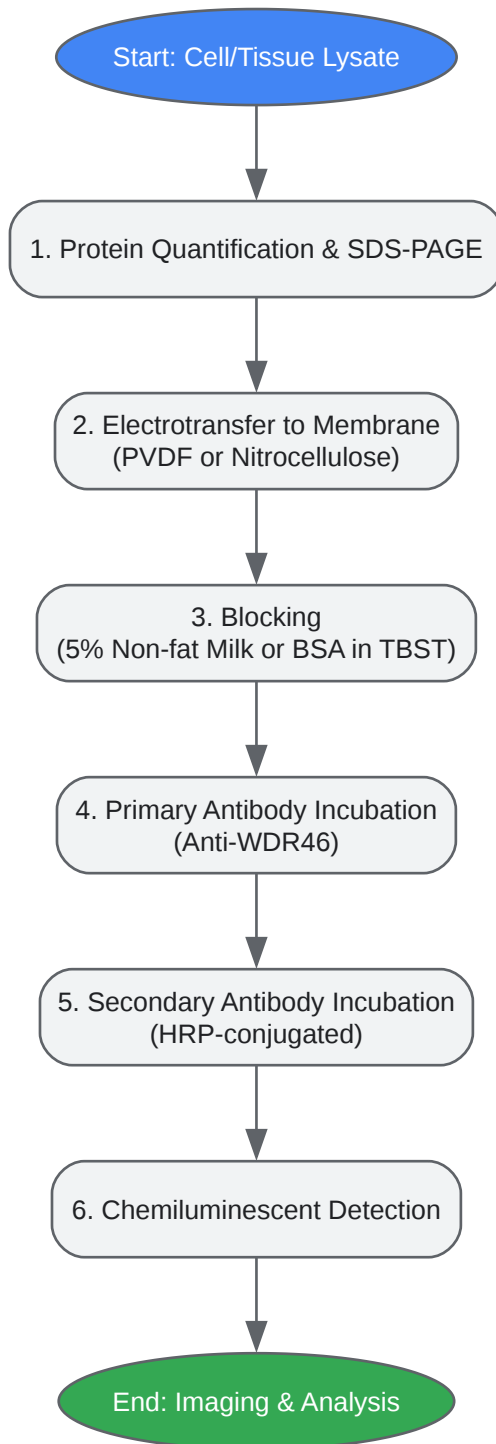
- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Rehydrate sections by sequential 3-minute incubations in 100%, 90%, and 80% ethanol.
 - Rinse gently with running tap water and then place in a PBS wash bath.
- Antigen Retrieval:
 - Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0).[\[9\]](#)
 - Incubate at 95-100°C for 20-40 minutes.[\[10\]](#)
 - Allow slides to cool to room temperature for 20 minutes.[\[9\]](#)
- Blocking:
 - Incubate sections with a blocking solution (e.g., 5% normal goat serum or 1% BSA in TBS) for 30-60 minutes to prevent non-specific antibody binding.[\[11\]](#)
- Primary Antibody Incubation:
 - Dilute the primary anti-**WDR46** antibody to its optimal concentration in the blocking solution.
 - Apply the diluted antibody to the sections and incubate in a humidified chamber, typically for 1 hour at room temperature or overnight at 4°C.[\[11\]](#)
- Secondary Antibody Incubation:
 - Wash slides three times with TBS-Tween-20.[\[10\]](#)
 - Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes at room temperature.[\[11\]](#)
- Detection:

- Wash slides again as in the previous step.
- Apply a DAB substrate solution and incubate until the desired brown color develops (typically 5-10 minutes).[11]
- Counterstaining and Mounting:
 - Rinse gently with distilled water.[11]
 - Counterstain with Hematoxylin for 1-2 minutes to stain cell nuclei.[9]
 - Rinse with running tap water.
 - Dehydrate the sections through an ethanol series (e.g., 95%, 100%) and clear with xylene.[9]
 - Coverslip using a permanent mounting medium.[9]

Western Blot (WB)

Western blotting is used to detect and quantify **WDR46** protein in cell or tissue lysates.

Western Blot (WB) Workflow



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Caption: The sequential steps involved in a typical Western Blot experiment.

Detailed Protocol:

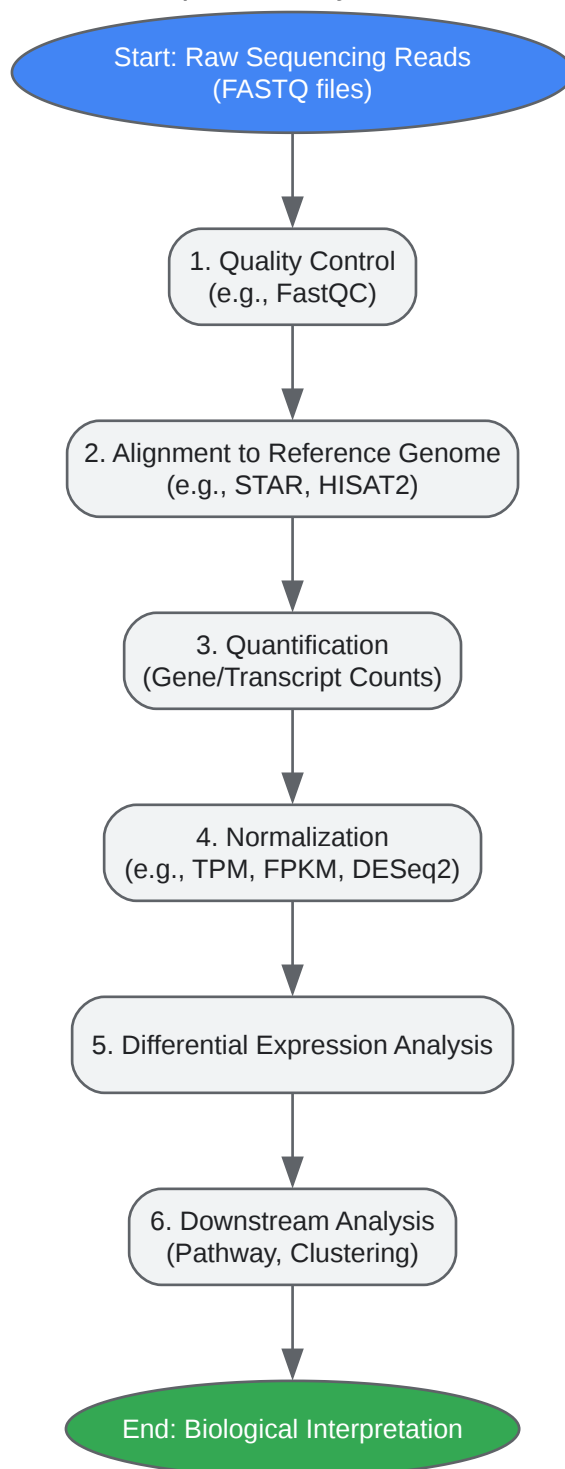
- Sample Preparation:
 - Prepare cell lysates using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[\[12\]](#)[\[13\]](#)
 - Determine the protein concentration of the lysate using a BCA or Bradford assay.[\[12\]](#)[\[13\]](#)
 - Denature 10-50 µg of protein per lane by boiling in Laemmli sample buffer for 5-10 minutes.[\[12\]](#)[\[14\]](#)
- SDS-PAGE:
 - Load samples into the wells of a polyacrylamide gel.
 - Run the gel at a constant voltage (e.g., 100 V) until the dye front reaches the bottom.[\[14\]](#)
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.[\[12\]](#)
- Blocking and Antibody Incubation:
 - Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific binding.
 - Incubate the membrane with the primary anti-**WDR46** antibody (e.g., at a 1:2000-1:10000 dilution) overnight at 4°C with gentle agitation.[\[6\]](#)
 - Wash the membrane three times for 5 minutes each with TBST.[\[12\]](#)
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[\[12\]](#)
- Detection:
 - Wash the membrane three times again with TBST.

- Incubate the membrane with a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system or X-ray film.[\[12\]](#)[\[14\]](#)

RNA-Seq Data Analysis Workflow

RNA-seq is a powerful method for quantifying the transcriptome, providing detailed information on **WDR46** mRNA levels and potential splice variants. The analysis is a multi-step computational process.[\[15\]](#)

RNA-Seq Data Analysis Workflow

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Caption: High-level overview of a standard RNA-seq data analysis pipeline.

Workflow Steps:

- **Quality Control (QC):** Raw sequencing reads in FASTQ format are assessed for quality. This step identifies issues such as low-quality bases, adapter contamination, or PCR artifacts.[15]
- **Alignment:** High-quality reads are mapped to a reference genome or transcriptome. This step determines the origin of each RNA fragment.[16]
- **Quantification:** The number of reads mapping to each gene or transcript is counted. This raw count represents the expression level.[15]
- **Normalization:** Raw counts are normalized to account for technical variations, such as sequencing depth and gene length, allowing for accurate comparison between samples.[15]
- **Differential Expression Analysis:** Statistical methods are applied to identify genes that show significant changes in expression between different experimental conditions.[17]
- **Downstream Analysis:** Differentially expressed genes are further analyzed to understand their biological context through pathway analysis, Gene Ontology enrichment, and clustering. [17]

Conclusion

WDR46 is a ubiquitously expressed nucleolar protein vital for ribosome biogenesis. Its role as a scaffold for the 18S rRNA processing machinery underscores its importance in fundamental cellular maintenance. The data presented here, compiled from various transcriptomic and proteomic databases, confirms its widespread expression across a multitude of cell types, with pronounced localization to the nucleolus. The provided protocols offer a standardized framework for researchers and drug development professionals to investigate **WDR46** further in their specific models of interest.

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